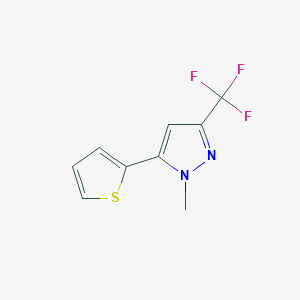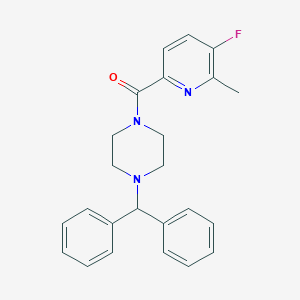
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a piperazine derivative that has shown promising results in various studies, and therefore, it has become a topic of interest among researchers.
作用机制
The mechanism of action of 1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body, particularly those involved in the growth and proliferation of cancer cells and the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine has been reported to have various biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis, which is programmed cell death. In addition, it has also been reported to inhibit the migration and invasion of cancer cells. In neurological disorders, the compound has been reported to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
实验室实验的优点和局限性
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine has several advantages as a compound for lab experiments. It is relatively easy to synthesize, and it has been reported to have good purity and high yield. In addition, it has shown promising results in various studies, indicating its potential as a treatment for cancer and neurological disorders. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the body. In addition, more studies are needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on 1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine. One direction is to further investigate its mechanism of action and how it exerts its effects on cancer cells and amyloid-beta peptides. Another direction is to conduct more studies to determine its safety and efficacy in humans, particularly in the treatment of cancer and neurological disorders. In addition, further research is needed to explore its potential applications in other areas, such as infectious diseases and autoimmune disorders.
合成方法
The synthesis of 1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine involves the reaction of 5-fluoro-6-methyl-2-pyridinecarboxylic acid with diphenylmethylamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with piperazine in the presence of a base such as triethylamine to obtain the final product. This method has been reported to yield the compound in good purity and high yield.
科学研究应用
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine has shown potential applications in the development of new drugs. It has been reported to have inhibitory effects on the growth of cancer cells, particularly in breast cancer and prostate cancer. In addition, it has also shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been reported to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
属性
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5-fluoro-6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-18-21(25)12-13-22(26-18)24(29)28-16-14-27(15-17-28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,23H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPQZHPWXVOULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-4-(5-fluoro-6-methylpyridine-2-carbonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(3,5-ditert-butyl-4-methoxyphenyl)-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopenten-1-yl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2547240.png)
![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)
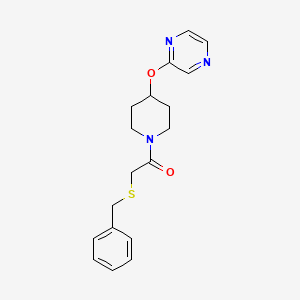
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
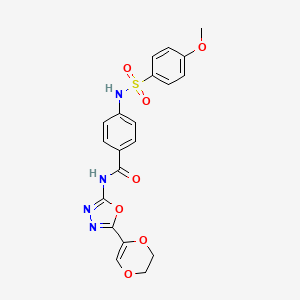
![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)
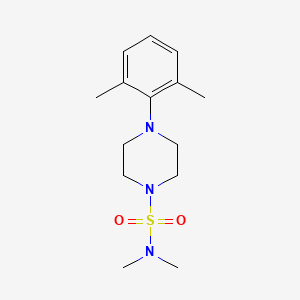
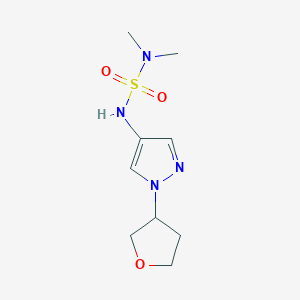

![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)
![2-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2547259.png)

![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)
